N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide
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Overview
Description
N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide is a synthetic organic compound It features a pyridine ring substituted with a carboxamide group, a dimethylamino group, and a cyanooxan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Carboxamide Group: This can be achieved by reacting the pyridine derivative with an appropriate amine under amide bond-forming conditions.
Addition of the Dimethylamino Group: This step may involve nucleophilic substitution using dimethylamine.
Incorporation of the Cyanooxan Group: This could be done through a nucleophilic addition reaction involving a cyano group and an oxan derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized pyridine derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide may have several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyanooxan-4-yl)-6-(methylamino)pyridine-3-carboxamide
- N-(4-Cyanooxan-4-yl)-6-(ethylamino)pyridine-3-carboxamide
- N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-2-carboxamide
Uniqueness
N-(4-Cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide may exhibit unique properties compared to similar compounds due to the specific arrangement of its functional groups. This could result in distinct chemical reactivity, biological activity, or physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-6-(dimethylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-18(2)12-4-3-11(9-16-12)13(19)17-14(10-15)5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJHJFCCACMODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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